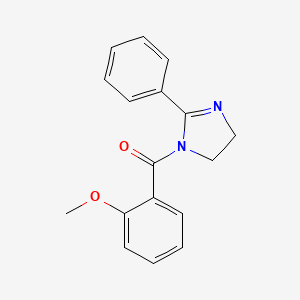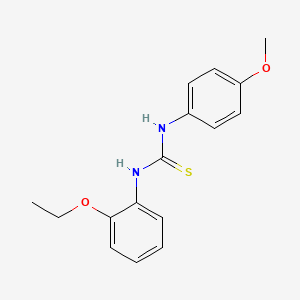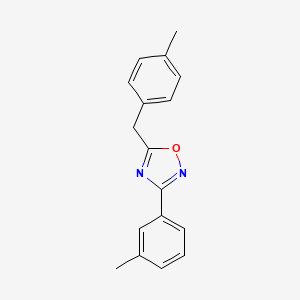
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. This molecule has been found to have a wide range of biological effects, including anti-apoptotic, anti-cancer, and neuroprotective properties. In
Mecanismo De Acción
The mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the regulation of calcium homeostasis and the inhibition of endoplasmic reticulum stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to interact with a number of proteins involved in these processes, including the inositol 1,4,5-trisphosphate receptor and the B-cell lymphoma 2 protein.
Biochemical and Physiological Effects:
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to regulate the expression of genes involved in apoptosis, inflammation, and calcium signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that it has been extensively studied and its synthesis method is well-established. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have a wide range of biological effects, making it a versatile tool for research studies. However, one of the limitations of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole is that its mechanism of action is not fully understood, which can make it difficult to interpret research results.
Direcciones Futuras
There are many potential future directions for research on 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole and to identify other proteins that it may interact with. Finally, there is a need for more research on the safety and toxicity of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, particularly in vivo.
Métodos De Síntesis
The synthesis method of 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole involves the reaction of 2-methoxybenzoyl chloride and phenylhydrazine in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole. This method has been optimized for high yield and purity and has been widely used in research studies.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have neuroprotective properties, with studies showing that it can protect neurons from damage caused by oxidative stress. 1-(2-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole has also been found to have anti-inflammatory properties, with studies showing that it can reduce inflammation in the brain and other tissues.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-10-6-5-9-14(15)17(20)19-12-11-18-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTVBPSVWJJBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)
![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)



![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)

![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)

![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)